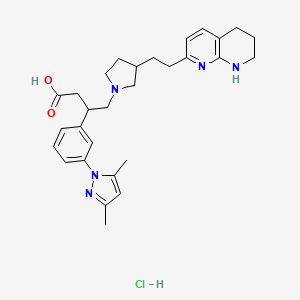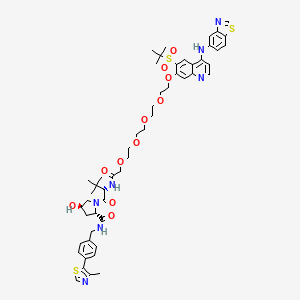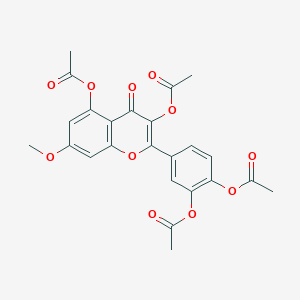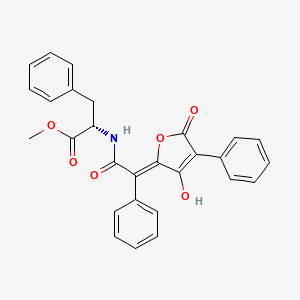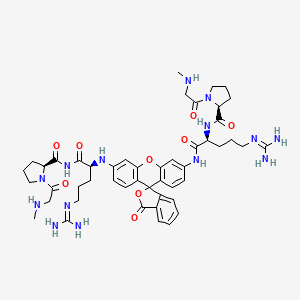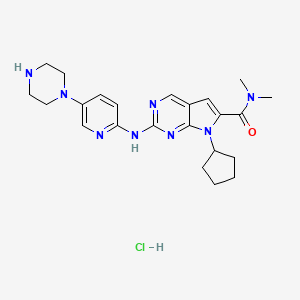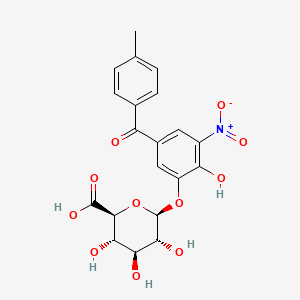
β-D-葡萄糖吡喃糖醛酸,2-羟基-5-(4-甲基苯甲酰基)-3-硝基苯基
描述
This compound appears to be a glucuronide conjugate, which are often involved in drug metabolism in the human body. Glucuronides are substances produced by linking glucuronic acid to toxins and drugs in the liver, which are then excreted in the urine. The “2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenyl” part of the molecule suggests that it might have some biological activity, but without specific studies or data, it’s hard to say what that might be.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a glucuronic acid donor with the appropriate phenolic compound. This is typically achieved using a catalyst to promote the formation of the glycosidic bond. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the glucopyranosiduronic acid moiety. This part of the molecule is a sugar, and sugars can exist in many different isomeric forms due to the presence of multiple chiral centers. The phenolic part of the molecule may also contribute to the complexity of the structure, especially if it can exist in different tautomeric or ionization states.Chemical Reactions Analysis
As a glucuronide, this compound would be expected to participate in reactions typical of these types of molecules. This could include hydrolysis under acidic or enzymatic conditions to release the parent drug or toxin. The nitro group in the phenolic part of the molecule could potentially undergo reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a glucuronide, it would likely be quite polar and therefore soluble in water. The presence of the nitro and carboxylic acid groups could also affect its acidity/basicity and potentially its stability.科学研究应用
β-葡萄糖醛酸酶测定的底物:加藤等人(1960 年)发现,对硝基苯基 β-D-葡萄糖醛酸可用作测定 β-葡萄糖醛酸酶水解活性的底物。游离的对硝基苯酚在碱性溶液中进行测量,提供了一种研究酶动力学的方法 (Kato 等人,1960 年)。
催化研究:王和图斯特(1972 年)研究了 β-葡萄糖醛酸酶水解单取代苯基-β-D-葡萄糖吡喃糖醛酸。他们的研究将水解速率与哈米特值相关联,得出双相曲线,并提出在酶促反应的催化步骤中速率决定步骤是质子转移 (王和图斯特,1972 年)。
合成和表征:贝克(1965 年)对各种类固醇的 β-D-葡萄糖吡喃糖醛酸的合成进行了研究,改进了现有技术以获得高收率。这些化合物通过元素分析、旋光和色谱行为进行表征 (贝克,1965 年)。
酶促转化研究:约翰逊等人(1979 年)描述了一种将 3-羟基苯并[a]芘酶促转化为 3-苯并[a]芘基-β-D-葡萄糖吡喃糖醛酸的方法。这项工作对于理解亲脂性底物的葡萄糖醛酸苷化具有重要意义 (约翰逊等人,1979 年)。
固定化 β-葡萄糖醛酸酶的性质:伊诺等人(1984 年)探讨了 β-葡萄糖醛酸酶与对氨基苯基 1-硫代-β-D-葡萄糖吡喃糖醛酸-CH-Sepharose 4B 结合时的性质。这项研究提供了对固定状态下酶行为的见解,这对于各种生化应用至关重要 (伊诺等人,1984 年)。
葡糖醛甘露聚糖的 NMR 光谱研究:切尔尼亚克等人(1988 年)对从胞外多糖化学衍生的葡糖醛甘露聚糖进行了 NMR 光谱研究,并使用对硝基苯基 β-D-葡萄糖吡喃糖醛酸进行比较。这项研究对于理解 GlcpA 在天然多糖中的结构作用具有重要意义 (切尔尼亚克等人,1988 年)。
安全和危害
Without specific toxicity data, it’s hard to assess the safety and hazards of this compound. However, as a general rule, compounds with nitro groups can be potentially hazardous due to the possibility of forming toxic nitroso derivatives.
未来方向
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. If it is a drug metabolite, studies could also be done to understand its role in drug metabolism and excretion.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more accurate and detailed analysis, specific studies and experimental data would be needed.
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCXCUCFPMHBX-HBWRTXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranosiduronic acid, 2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenyl | |
CAS RN |
204853-33-8 | |
| Record name | Ro 61-1448 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204853338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-61-1448 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49RTJ747IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



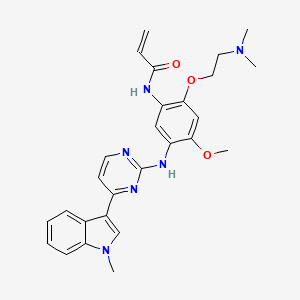
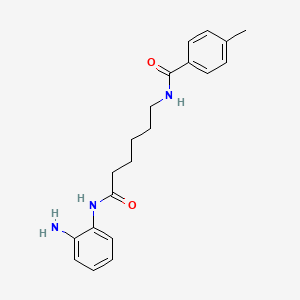
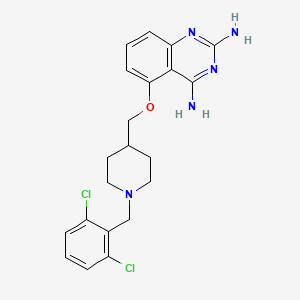
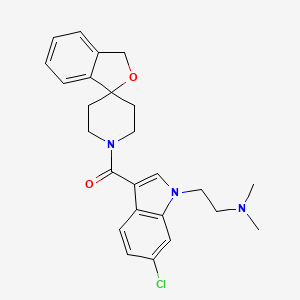
![(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610459.png)
